N,N-dimethyl-1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-amine
Description
Properties
IUPAC Name |
N,N-dimethyl-1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O2S/c1-13(2)10-4-7-15(8-5-10)18(16,17)11-12-6-9-14(11)3/h6,9-10H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYAPBBOOFESRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)N2CCC(CC2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of imidazole, including those with piperidine structures, exhibit inhibitory effects on various cancer cell lines. For instance, a study highlighted the synthesis of imidazole derivatives that act as inhibitors of human farnesyltransferase (hFTase), a key enzyme in the post-translational modification of proteins involved in cancer progression. One such derivative demonstrated an IC50 value of 25 nM against hFTase, indicating potent activity .
Antibacterial Properties
N,N-dimethyl-1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-amine has also shown promise in antibacterial applications. A review focused on nitroimidazole hybrids revealed their effectiveness against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural features contribute to its bioactivity, making it a candidate for further development in antibacterial therapies .
CNS Activity
The imidazole moiety is known for its role in modulating neurotransmitter receptors, particularly in the central nervous system (CNS). Compounds containing imidazole rings have been studied for their interactions with serotonin receptors, which are crucial in treating mood disorders and other CNS-related conditions. The piperidine component may enhance the selectivity and potency of these interactions .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is critical for optimizing the pharmacological properties of compounds like this compound. Studies have shown that modifications to the imidazole and piperidine rings can significantly affect biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at the 2-position | Increases binding affinity to hFTase |
| Variation in sulfonyl group | Alters antibacterial potency |
| Changes to the N,N-dimethyl group | Influences CNS receptor interaction |
These findings underscore the importance of systematic modifications to enhance efficacy and reduce side effects.
Inhibitory Effects on Farnesyltransferase
A specific study synthesized various imidazole-based compounds and evaluated their inhibitory effects on hFTase. The most potent compound exhibited selectivity over related enzymes, suggesting that structural modifications significantly impact activity . This highlights the potential of N,N-dimethyl derivatives in targeted cancer therapies.
Antibacterial Efficacy Against MRSA
In another case study, nitroimidazole derivatives were tested against MRSA strains, revealing that certain modifications led to increased antimicrobial activity compared to traditional antibiotics. This suggests that compounds like this compound could be developed into effective treatments for resistant bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and pharmacological differences between N,N-dimethyl-1-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-4-amine and related compounds:
Key Structural and Functional Insights
Role of Sulfonyl Linkage :
The sulfonyl group in the target compound and analogs (e.g., ) contributes to electronic stabilization and may enhance binding to biological targets (e.g., enzymes or hemozoin in malaria parasites). For instance, compound 26 () leverages this group for antimalarial activity .
Substituent Position on Imidazole :
The position of the methyl group on the imidazole ring (2-yl vs. 4-yl) affects molecular geometry and interactions. The target compound’s 2-yl substitution may offer steric advantages over the 4-yl analog in .
Heterocyclic Core Variations: Imidazopyridine (): Exhibits antimalarial activity due to π-π stacking with hemozoin . Imidazothiazole (): Higher enzyme inhibitory potency (IC₅₀ = 1.2 μM) compared to non-sulfonyl analogs . Pyrazole (): Less explored biologically but structurally relevant for agrochemical design .
Synthetic Accessibility :
Sulfonylation reactions (e.g., SNAr in ) are common for imidazole derivatives, though yields vary (75% for compound 26 vs. discontinued routes in ) .
Q & A
Q. How can researchers mitigate off-target effects while maintaining therapeutic efficacy?
- Methodology : Develop isoform-selective analogs using fragment-based drug design. Employ RNA sequencing (RNA-seq) to profile transcriptomic changes in treated cells and identify unintended pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
